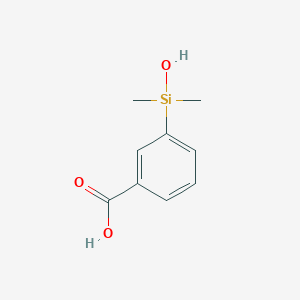
3-(Hydroxydimethylsilyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-(hydroxydimethylsilyl)- is a unique compound that belongs to the class of hydroxybenzoic acids. It is characterized by the presence of a hydroxydimethylsilyl group attached to the benzoic acid structure. This compound is known for its reactivity and selectivity, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(hydroxydimethylsilyl)- typically involves the reaction of benzoic acid derivatives with hydroxylating agents under controlled conditions. One common method includes the use of hydroxylamine hydrochloride in the presence of a suitable solvent and catalyst . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of benzoic acid, 3-(hydroxydimethylsilyl)- often employs green chemistry principles to minimize environmental impact. Ionic liquids are used as recycling agents, which serve multiple roles such as co-solvent, catalyst, and phase separation agent . This approach not only enhances the yield but also simplifies the separation process, making it more efficient and sustainable.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-(hydroxydimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert it into different hydroxybenzoic acid forms.
Substitution: The hydroxydimethylsilyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxyl radicals, which facilitate the oxidation process, and reducing agents like sodium borohydride for reduction reactions . The reactions are typically carried out in aqueous or organic solvents, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various hydroxybenzoic acid derivatives, which have significant applications in different fields .
Scientific Research Applications
Benzoic acid, 3-(hydroxydimethylsilyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 3-(hydroxydimethylsilyl)- involves its interaction with specific molecular targets and pathways. The hydroxydimethylsilyl group plays a crucial role in enhancing the compound’s reactivity and selectivity. The compound can interact with enzymes and other biomolecules, leading to various biochemical effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzoic acid, 3-(hydroxydimethylsilyl)- include:
3-hydroxybenzoic acid: Known for its antioxidant properties.
p-hydroxybenzoic acid: Widely used as a preservative in the food industry.
Protocatechuic acid: Studied for its potential health benefits.
Uniqueness
What sets benzoic acid, 3-(hydroxydimethylsilyl)- apart from these similar compounds is the presence of the hydroxydimethylsilyl group, which significantly enhances its reactivity and selectivity. This unique structural feature makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C9H12O3Si |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
3-[hydroxy(dimethyl)silyl]benzoic acid |
InChI |
InChI=1S/C9H12O3Si/c1-13(2,12)8-5-3-4-7(6-8)9(10)11/h3-6,12H,1-2H3,(H,10,11) |
InChI Key |
ICKLGOPBEPREED-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC(=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 2-[(6-methyl-4-pyrimidinyl)thio]-1-phenyl-](/img/structure/B12273618.png)


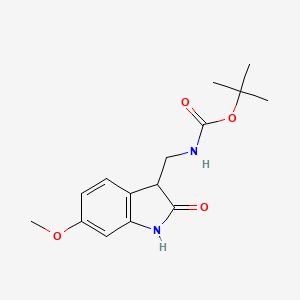
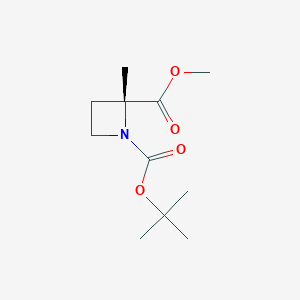
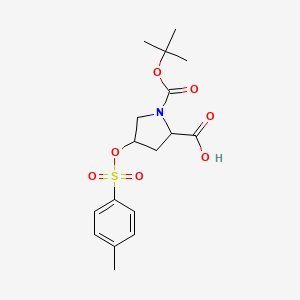
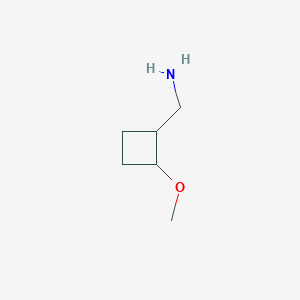
![N-methyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12273650.png)
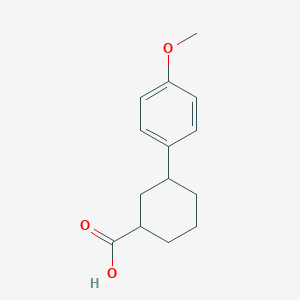
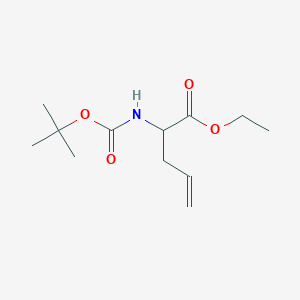
![7-methoxy-3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12273700.png)
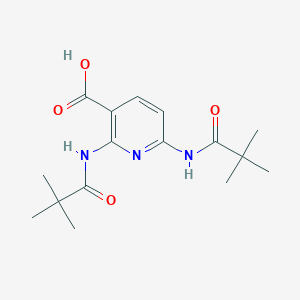
![1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12273708.png)

